ethyl 3-cyclopentylprop-2-ynoate
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Overview
Description
ethyl 3-cyclopentylprop-2-ynoate is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the propyne moiety, making it a unique ester derivative of 2-propynoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentylprop-2-ynoate typically involves the esterification of 2-propynoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-Propynoic acid+EthanolH2SO42-Propynoic acid, 3-cyclopentyl-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3-cyclopentyl-2-propynoic acid.
Reduction: 3-cyclopentyl-2-propyn-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
ethyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: (Ethyl cinnamate)
2-Propenoic acid, 3-phenyl-, pentyl ester: (Pentyl cinnamate)
2-Propynoic acid, 3-phenyl-, ethyl ester: (Ethyl phenylpropiolate)
Uniqueness
ethyl 3-cyclopentylprop-2-ynoate is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to its phenyl-substituted analogs. This structural difference can lead to variations in reactivity, biological activity, and applications.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
ethyl 3-cyclopentylprop-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-6H2,1H3 |
InChI Key |
FCLITGRQJGLLII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1CCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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